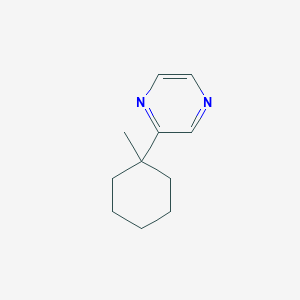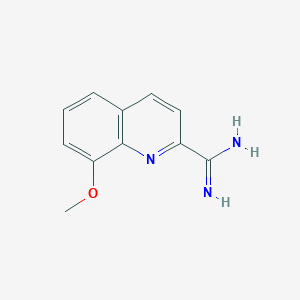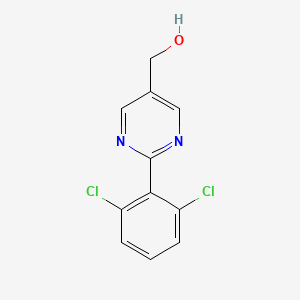
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate typically involves the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol to produce 2-amino-6-methylpyrimidin-4-ol. This intermediate is then chlorinated using phosphorus oxychloride to obtain the corresponding chloro derivative . The final step involves the reaction of this chloro derivative with ethyl glycinate under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino and ethyl ester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学研究应用
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate has several scientific research applications, including:
Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research has explored its potential as an antitumor and anti-inflammatory agent.
Industry: It may be used in the development of new chemical protective agents or plant growth regulators.
作用机制
The mechanism of action of Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or inhibit tumor cell proliferation by targeting specific signaling pathways .
相似化合物的比较
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate can be compared with other similar compounds, such as:
2-Amino-4,6-dimethylpyrimidine: This compound has similar structural features but lacks the ethyl ester group.
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group instead of the ethyl ester group.
2-Amino-6-methylpyrimidine-4-thione: This compound contains a thione group instead of the amino group.
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetate |
InChI |
InChI=1S/C9H14N4O2/c1-3-15-8(14)5-11-7-4-6(2)12-9(10)13-7/h4H,3,5H2,1-2H3,(H3,10,11,12,13) |
InChI 键 |
OOHTVYQANIERLQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC1=NC(=NC(=C1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


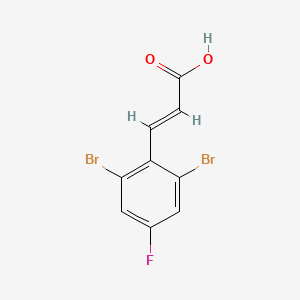

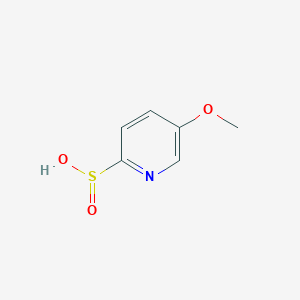
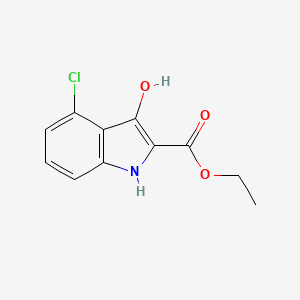
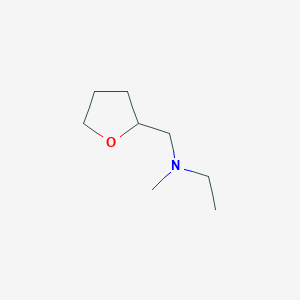
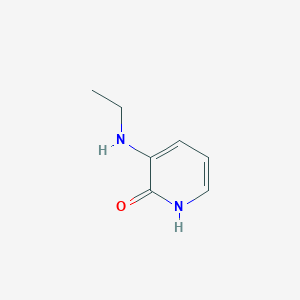
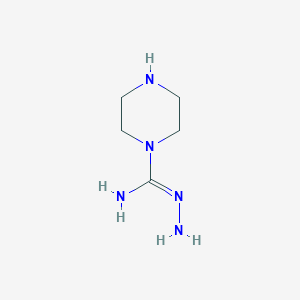

![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
